Cas no 118896-98-3 (L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI))

L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI) structure
118896-98-3 structure
Product Name:L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI)
CAS-nummer:118896-98-3
MF:C46H75N11O16S2
MW:1102.28180909157
CID:132007
PubChem ID:57654073
Update Time:2025-04-19

L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI)
    • Diethylenetriaminepentaacetic acid α,ω-bis(biocytinamide)
    • L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thi
    • L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS...
    • DIETHYLENETRIAMINEPENTAACETIC ACID ALPHA,OMEGA-BIS(BIOCYTINAMIDE)
    • diethylenetriaminepentaacetic acid*A,omega-bis(bi
    • DIETHYLENETRIAMINEPENTAACETIC ACIDA,OMEG A-BIS(BIOC
    • Diethylenetriaminepentaacetic acid alpha, ?-bis(biocytinamide)
    • DTXSID50391970
    • J-003903
    • 118896-98-3
    • Diethylenetriaminepentaacetic acid alpha , omega -bis(biocytinamide)
    • Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide), >=95% (TLC)
    • 2-[[2-[carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid
    • 6,9,12-tris(carboxymethyl)-4,14-dioxo-2,16-bis(4-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}butyl)-3,6,9,12,15-pentaazaheptadecane-1,17-dioic acid (non-preferred name)
    • Inchi: 1S/C46H75N11O16S2/c58-34(13-3-1-11-32-41-30(26-74-32)51-45(72)53-41)47-15-7-5-9-28(43(68)69)49-36(60)21-56(24-39(64)65)19-17-55(23-38(62)63)18-20-57(25-40(66)67)22-37(61)50-29(44(70)71)10-6-8-16-48-35(59)14-4-2-12-33-42-31(27-75-33)52-46(73)54-42/h28-33,41-42H,1-27H2,(H,47,58)(H,48,59)(H,49,60)(H,50,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,51,53,72)(H2,52,54,73)
    • InChI-sleutel: LKGHKLSIBPOASY-UHFFFAOYSA-N
    • LACHT: S1CC2C(C1CCCCC(NCCCCC(C(=O)O)NC(CN(CC(=O)O)CCN(CC(=O)O)CCN(CC(=O)O)CC(NC(C(=O)O)CCCCNC(CCCCC1C3C(CS1)NC(N3)=O)=O)=O)=O)=O)NC(N2)=O

Berekende eigenschappen

  • Exacte massa: 1073.45000
  • Monoisotopische massa: 1101.483
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 13
  • Aantal waterstofbondacceptatoren: 21
  • Zware atoomtelling: 75
  • Aantal draaibare bindingen: 40
  • Complexiteit: 1860
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 8
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -7.9
  • Topologisch pooloppervlak: 446Ų

Experimentele eigenschappen

  • Dichtheid: 1.35
  • Kookpunt: 1485.7°C at 760 mmHg
  • Vlampunt: 852.3°C
  • Brekindex: 1.576
  • PSA: 445.48000
  • LogboekP: 0.40820

L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI) Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H302-H312-H332
  • Waarschuwingsverklaring: P280
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 20/21/22
  • Veiligheidsinstructies: S36
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:2-8°C
  • Risicozinnen:R20/21/22

L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI) Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHENG KE LU SI SHENG WU JI SHU
sc-252716-10mg
Diethylenetriaminepentaacetic acid α, ω-bis(biocytinamide),
118896-98-3 ≥95%
10mg
¥504.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-252716-10 mg
Diethylenetriaminepentaacetic acid α, ω-bis(biocytinamide),
118896-98-3 ≥95%
10mg
¥504.00 2023-07-10

L-Lysine,1,1'-[[(carboxymethyl)imino]di-2,1-ethanediyl]bis[N-(carboxymethyl)glycyl-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-(9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd